![molecular formula C7H4ClFN2S B2548148 6-クロロ-5-フルオロベンゾ[d]チアゾール-2-アミン CAS No. 634909-27-6](/img/structure/B2548148.png)
6-クロロ-5-フルオロベンゾ[d]チアゾール-2-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-5-fluorobenzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the family of benzothiazoles. This compound is characterized by the presence of a chlorine atom at the 6th position and a fluorine atom at the 5th position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .
科学的研究の応用
6-Chloro-5-fluorobenzo[d]thiazol-2-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of novel therapeutic agents for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Biological Studies: The compound is used as a probe in biological studies to investigate the mechanisms of action of benzothiazole derivatives.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
The primary target of 6-Chloro-5-fluorobenzo[d]thiazol-2-amine is the cyclo-oxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in various physiological processes such as inflammation and pain .
Mode of Action
6-Chloro-5-fluorobenzo[d]thiazol-2-amine interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition disrupts the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The action of 6-Chloro-5-fluorobenzo[d]thiazol-2-amine affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins and leukotrienes, which are key mediators of inflammation . This results in a decrease in inflammation and pain.
Result of Action
The molecular and cellular effects of 6-Chloro-5-fluorobenzo[d]thiazol-2-amine’s action primarily involve the reduction of inflammation and pain . By inhibiting the COX enzymes, it reduces the production of prostaglandins, which are key mediators of these processes .
生化学分析
Biochemical Properties
Benzothiazoles, the class of compounds to which it belongs, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in diverse ways, depending on the specific properties of the benzothiazole derivative .
Cellular Effects
Some benzothiazole derivatives have been found to inhibit the proliferation of certain cancer cells . They can also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
Benzothiazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-fluorobenzo[d]thiazol-2-amine typically involves the reaction of 2-amino-6-chlorobenzothiazole with 2-amino-5-fluorobenzothiazole in the presence of a binding agent such as potassium carbonate (K₂CO₃). The reaction is carried out in a suitable solvent under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of 6-Chloro-5-fluorobenzo[d]thiazol-2-amine may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .
化学反応の分析
Types of Reactions
6-Chloro-5-fluorobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions at the C-5 position due to the electron-withdrawing effects of the chlorine and fluorine atoms.
Nucleophilic Substitution: The presence of the amino group allows for nucleophilic substitution reactions at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) can be used to oxidize 6-Chloro-5-fluorobenzo[d]thiazol-2-amine.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used for reduction reactions.
Substitution: Halogenation reactions can be carried out using reagents like chlorine (Cl₂) and bromine (Br₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can lead to the formation of various substituted benzothiazoles .
類似化合物との比較
Similar Compounds
- 2-Amino-6-chlorobenzothiazole
- 2-Amino-5-fluorobenzothiazole
- 6-Chloro-2-aminobenzothiazole
Uniqueness
6-Chloro-5-fluorobenzo[d]thiazol-2-amine is unique due to the presence of both chlorine and fluorine atoms on the benzothiazole ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for the development of new therapeutic agents .
特性
IUPAC Name |
6-chloro-5-fluoro-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2S/c8-3-1-6-5(2-4(3)9)11-7(10)12-6/h1-2H,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTZUXGSXXPGMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Cl)SC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
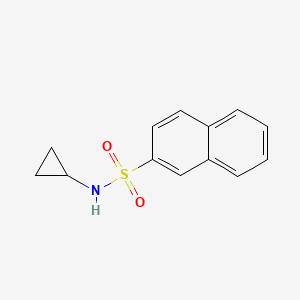
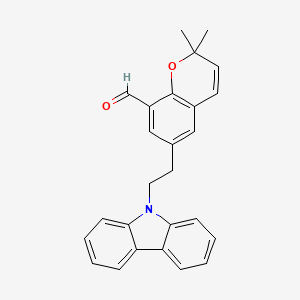
![ethyl 4-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2548069.png)
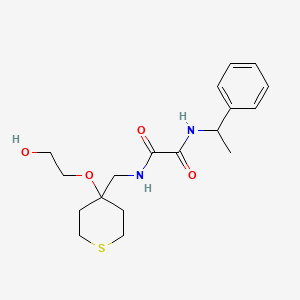
![4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)butanamide](/img/structure/B2548071.png)
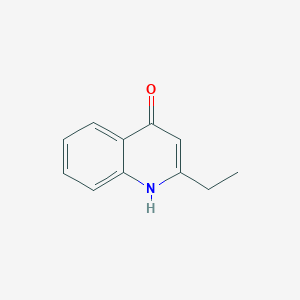
![3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2548078.png)
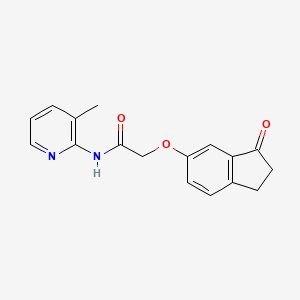
![5-bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]pyridine-3-carboxamide](/img/structure/B2548080.png)
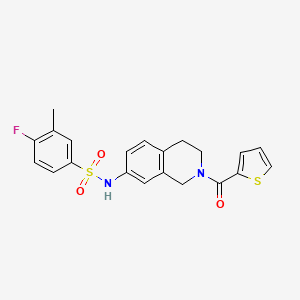
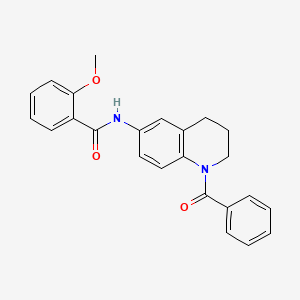
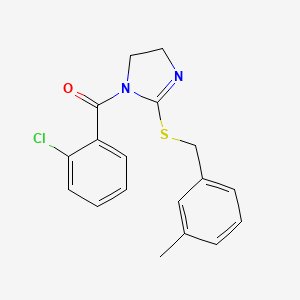
![Methyl 4-[(2,3-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate](/img/structure/B2548086.png)
![N-{4-[(4-METHOXY-2-PHENYLQUINOLIN-6-YL)SULFAMOYL]PHENYL}ACETAMIDE](/img/structure/B2548088.png)
